molecular formula C14H12O4 B1593553 3-(2-Methoxyphenoxy)benzoic acid CAS No. 500884-43-5

3-(2-Methoxyphenoxy)benzoic acid

Cat. No. B1593553
M. Wt: 244.24 g/mol
InChI Key: KDDDUAZESJTRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenoxy)benzoic acid, also known as methyl 3-(2-methoxyphenoxy)benzoate, is an organic compound . It is a white to yellow solid with a molecular weight of 244.25 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)benzoic acid .


Molecular Structure Analysis

The InChI code for 3-(2-Methoxyphenoxy)benzoic acid is 1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or databases.


Physical And Chemical Properties Analysis

3-(2-Methoxyphenoxy)benzoic acid is a solid powder . It has a boiling point of 148-149°C . The compound is stored at ambient temperature .

Scientific Research Applications

Environmental Applications

  • Adsorption and Recovery of Heavy Metals : A study explored the use of 2-hydroxy-5-methoxy benzoic acid, a compound similar to 3-(2-Methoxyphenoxy)benzoic acid, for surface modification of activated carbon. This modification enhanced the carbon's ability to adsorb cobalt from aqueous solutions, suggesting potential applications in environmental remediation and heavy metal recovery (Gunjate et al., 2020).

Chemical Synthesis and Characterization

  • Lanthanide Complexes Synthesis : A study on the synthesis of luminescent lanthanide complexes involved compounds related to 3-(2-Methoxyphenoxy)benzoic acid. These complexes showed potential as organic chromophores, indicating applications in the development of luminescent materials and optical applications (Liu et al., 2009).

Bioremediation

  • Microbial Degradation of Environmental Contaminants : Research on Bacillus sp. demonstrated the degradation of 3-Phenoxybenzoic acid, a compound related to 3-(2-Methoxyphenoxy)benzoic acid, into less harmful substances. This indicates potential applications in bioremediation of environments contaminated with similar compounds (Chen et al., 2012).

Material Science

  • Doping of Polyaniline : In material science, benzoic acid derivatives, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. This suggests that 3-(2-Methoxyphenoxy)benzoic acid could have similar applications in the synthesis and modification of conductive polymers (Amarnath & Palaniappan, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H332, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDUAZESJTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311842
Record name 3-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenoxy)benzoic acid

CAS RN

500884-43-5
Record name 3-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxyphenoxy)benzoic acid

Citations

For This Compound
5
Citations
S Chen, W Hu, Y Xiao, Y Deng, J Jia, M Hu - PLoS One, 2012 - journals.plos.org
3-Phenoxybenzoic acid (3-PBA) is of great environmental concern with regards to endocrine disrupting activity and widespread occurrence in water and soil, yet little is known about …
Number of citations: 73 journals.plos.org
FJ Arrebola, JL Martı́nez-Vidal… - Analytica Chimica …, 1999 - Elsevier
A method was developed for the determination of cis-, and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Cl 2 CA), cis-3-(2,2-dibromovinyl)-2,2-…
Number of citations: 89 www.sciencedirect.com
PK Arora - Frontiers in Bioengineering and Biotechnology, 2020 - frontiersin.org
Xenobiotic compounds are man-made compounds and widely used in dyes, drugs, pesticides, herbicides, insecticides, explosives, and other industrial chemicals. These compounds …
Number of citations: 57 www.frontiersin.org
Y Fang, W Xu, W Zhang, C Guang, W Mu - Applied Microbiology and …, 2022 - Springer
Pyrethroids, which are synthetic organic insecticides, are widely used in agriculture and households to resist pests and control disease transmission. However, pyrethroids have …
Number of citations: 7 link.springer.com
ศ ริน ทิพย์ จันทร์ แก้ว - kb.psu.ac.th
Permethrin is metabolized to phenoxybenzyl alcohol by hydrolysis via carboxylesterase in liver. Since this enzyme also exists in blood sample, that may affect the accuracy of …
Number of citations: 2 kb.psu.ac.th

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.